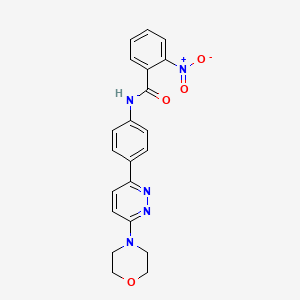

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c27-21(17-3-1-2-4-19(17)26(28)29)22-16-7-5-15(6-8-16)18-9-10-20(24-23-18)25-11-13-30-14-12-25/h1-10H,11-14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLJRGUBUQCPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction, where a morpholinopyridazine derivative reacts with a halogenated phenyl compound under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Reduction: Amino derivative of the original compound

Substitution: Nitro or halogenated derivatives

Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide has found applications in various scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The nitro group can also undergo bioreduction, generating reactive intermediates that can induce cellular damage.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Properties of Nitrobenzamide Derivatives

Key Observations:

Substituent Position : The position of the nitro group significantly impacts melting points. For example, the 2-nitrobenzamide derivative (7g) melts at 234–236°C, whereas the 3-nitro isomer (7i) melts at 162–164°C, likely due to differences in molecular symmetry and intermolecular interactions .

Core Structure: Compounds with imidazolidinone cores (e.g., 7g) exhibit higher melting points than furan-containing analogs (e.g., A01), suggesting stronger hydrogen-bonding networks in the former .

Synthetic Efficiency: Yields vary widely (50–82%), with biphenyl-furan derivatives (A01) achieving higher yields (75%) compared to imidazolidinone-based nitrobenzamides (50–63%) .

Structural and Functional Divergence

- Morpholine vs. Imidazolidinone: The target compound’s morpholine ring introduces distinct electronic and steric effects compared to the imidazolidinone group in analogs. Morpholine’s oxygen atom may enhance solubility, whereas imidazolidinone’s hydrogen-bonding capacity could improve target binding .

- Nitro Group Reactivity: The 2-nitrobenzamide group in the target compound may exhibit similar electrophilic properties to analogs like 7g, but the absence of a 2,4-dioxoimidazolidin-5-yl group could reduce metabolic stability compared to its imidazolidinone counterparts .

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide is a synthesized compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine group fused with a pyridazine structure and a nitrobenzamide moiety. These structural components contribute to its solubility and biological interactions, making it a candidate for various therapeutic applications.

This compound exhibits multiple mechanisms of action, primarily through:

- Kinase Inhibition : It has shown inhibitory activity against several kinases, including Flt-3 , VEGFR2 , and PDGFR , which are crucial in cell proliferation and survival pathways. This inhibition can potentially lead to therapeutic effects in cancer treatment.

- Antibacterial Activity : The compound demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The nitro group is believed to induce redox reactions that lead to microbial death .

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, indicating potential use in treating inflammatory diseases.

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Kinase Inhibition | Inhibits Flt-3, VEGFR2, PDGFR; potential applications in cancer therapy. |

| Antibacterial | Effective against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa; bactericidal properties noted. |

| Anti-inflammatory | May inhibit enzymes linked to inflammation; further research needed for therapeutic applications. |

Case Studies and Research Findings

- Anticancer Activity : A study indicated that this compound effectively inhibited the proliferation of cancer cell lines dependent on specific kinases. This suggests its potential as an anticancer agent targeting kinase pathways.

- Antimicrobial Efficacy : Research demonstrated that this compound exhibited significant antibacterial activity against various pathogens. The mechanism involves the reduction of the nitro group leading to the formation of reactive intermediates that disrupt bacterial cellular functions .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that the compound could modulate inflammatory responses by inhibiting key enzymes in inflammatory pathways. This positions it as a candidate for further development in treating inflammatory conditions.

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of Intermediate Compounds : Initial reactions include nucleophilic substitutions to introduce the morpholine group.

- Coupling Reactions : Subsequent steps involve coupling with phenyl rings through palladium-catalyzed reactions.

- Final Modifications : The introduction of the nitro group completes the synthesis process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.